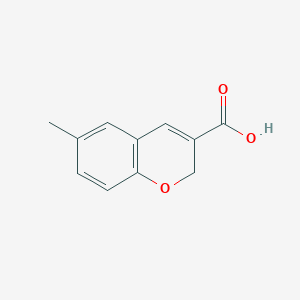

6-methyl-2H-chromene-3-carboxylic acid

Description

Historical Perspectives and Evolution within Chromene Chemistry

The study of chromenes, the parent structures of 6-methyl-2H-chromene-3-carboxylic acid, has a rich history intertwined with the exploration of natural products. Chromene and its derivatives are widespread in the plant kingdom. The development of synthetic methodologies for chromenes has been a continuous area of research, evolving from classical condensation reactions to more sophisticated transition-metal-catalyzed processes. Early methods often involved the reaction of phenols with α,β-unsaturated aldehydes or ketones. Over time, synthetic chemists have developed more efficient and regioselective methods, such as rhodium-catalyzed C–H activation and annulation strategies, to construct the 2H-chromene core. acs.org These advancements have enabled the synthesis of a wide array of substituted chromenes, including those with carboxylic acid functionalities, allowing for more detailed investigation of their properties and potential applications.

Broad Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

In contemporary organic synthesis, the 2H-chromene framework is a privileged scaffold due to its presence in numerous biologically active compounds. synthical.com The carboxylic acid group at the 3-position of this compound offers a versatile handle for further chemical modifications, such as the formation of amides and esters. This allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry.

Derivatives of the closely related coumarin-3-carboxylic acid (2-oxo-2H-chromene-3-carboxylic acid) have been investigated for a range of biological activities. For instance, the synthesis of amide derivatives has been explored for their potential as anti-austerity agents in cancer research and as inhibitors of enzymes like acetylcholinesterase for Alzheimer's disease. mdpi.com Furthermore, chromene derivatives have been studied for their potential as inhibitors of tumor-associated carbonic anhydrase isoforms. nih.gov The specific substitution pattern of a methyl group at the 6-position can influence the electronic properties and lipophilicity of the molecule, potentially modulating its biological activity.

Foundational Structural Considerations and Nomenclature Conventions within the Benzopyran Class

The nomenclature of chromenes is based on the benzopyran ring system, which consists of a benzene (B151609) ring fused to a pyran ring. wikipedia.orgvaia.com According to IUPAC nomenclature, "chromene" is a retained name, but systematic "benzo" names like 2H-1-benzopyran are preferred. wikipedia.org The "2H" designation indicates the position of the saturated carbon atom in the pyran ring. The numbering of the benzopyran ring system follows standard conventions, which allows for the unambiguous naming of substituted derivatives. stackexchange.com

In the case of this compound, the name precisely describes its structure: a 2H-chromene core with a methyl group at position 6 and a carboxylic acid group at position 3. The structural isomer, 4H-1-benzopyran, has the saturated carbon at a different position. wikipedia.org The planarity of the chromene ring system and the orientation of its substituents are key structural considerations that can influence intermolecular interactions and biological activity. tandfonline.com

Chemical and Physical Properties

Below are data tables detailing some of the key chemical and physical properties of this compound and a closely related compound.

Table 1: Properties of 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid

| Property | Value |

|---|---|

| IUPAC Name | 6-methyl-2-oxo-2H-chromene-3-carboxylic acid |

| CAS Number | 10242-13-4 |

| Molecular Formula | C11H8O4 |

| InChI Key | FJICLQQBBFWGMZ-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | 95% |

| Storage Temperature | Room Temperature |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Properties of 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid

| Property | Value |

|---|---|

| IUPAC Name | 6-bromo-2-oxochromene-3-carboxylic acid |

| Molecular Formula | C10H5BrO4 |

| Molecular Weight | 269.05 g/mol |

| Monoisotopic Mass | 267.93712 Da |

| XLogP3 | 2.9 |

| Polar Surface Area | 63.6 Ų |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBSSLHZLHJYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of 6 Methyl 2h Chromene 3 Carboxylic Acid Formation

Detailed Mechanistic Pathways of Key Condensation Reactions (e.g., Knoevenagel)

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation and is frequently employed in the synthesis of chromene derivatives. researchgate.net It involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, catalyzed by a weak base such as an amine. wikipedia.org The formation of 6-methyl-2H-chromene-3-carboxylic acid often utilizes a specific variant known as the Doebner modification. wikipedia.orgorganic-chemistry.org

The Doebner modification is particularly relevant as it uses a substrate containing a carboxylic acid group, such as malonic acid, and is typically conducted in pyridine (B92270), which acts as both the solvent and catalyst. wikipedia.orgyoutube.com The mechanism for the formation of a chromene-3-carboxylic acid via this pathway, starting from 5-methylsalicylaldehyde and malonic acid, can be detailed as follows:

Deprotonation and Enolate Formation : The basic catalyst, typically piperidine (B6355638) or pyridine, deprotonates the active methylene compound (malonic acid), forming a nucleophilic enolate. organic-chemistry.orgyoutube.com

Nucleophilic Addition (Aldol Addition) : The enolate attacks the carbonyl carbon of 5-methylsalicylaldehyde in a nucleophilic addition step. wikipedia.orgsigmaaldrich.com This forms a β-hydroxy carbonyl intermediate, specifically a substituted aldol (B89426). sigmaaldrich.com

Dehydration : The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated compound, a substituted 2-carboxy-3-(2-hydroxy-5-methylphenyl)acrylic acid. wikipedia.orgsigmaaldrich.com

Intramolecular Cyclization (Oxa-Michael Addition) : The phenolic hydroxyl group then acts as an internal nucleophile, attacking the β-carbon of the α,β-unsaturated system in a conjugate addition (an intramolecular oxa-Michael reaction).

Decarboxylation : In the Doebner modification, the condensation is often followed by a concerted decarboxylation (loss of CO2), which is facilitated by the pyridine solvent, leading to the final 2H-chromene product. organic-chemistry.org However, for the synthesis of the target carboxylic acid, this step is controlled or avoided by careful selection of reagents, such as using Meldrum's acid followed by hydrolysis, or by using malonic acid under conditions that favor the cyclized but not decarboxylated product. mdpi.com

The use of different catalysts and reaction conditions can influence the reaction rate and stereoselectivity of the products. organic-chemistry.org

Elucidation of Intramolecular Cyclization Mechanisms

In the context of the Knoevenagel/Doebner pathway described above, the cyclization is an intramolecular oxa-Michael addition. beilstein-journals.org The phenoxide, which is more nucleophilic than the neutral phenol, attacks the electron-deficient double bond of the acrylic acid intermediate. This 6-endo-dig cyclization is thermodynamically favored and leads to the formation of the stable six-membered heterocyclic ring.

In rhodium-catalyzed syntheses, a different cyclization mechanism is proposed. After the initial C-H activation and annulation with a coupling partner like a methyleneoxetanone, an intermediate is formed which then undergoes a classical intramolecular SN2-type nucleophilic substitution. acs.org This process involves the cleavage of an alkyl C-O bond to release the final 2H-chromene-3-carboxylic acid product and regenerate the active catalyst. acs.org

Furthermore, the synthesized 2H-chromene-3-carboxylic acid can itself undergo subsequent intramolecular cyclization under strong acid treatment (e.g., HOTf), leading to more complex tetracyclic structures. acs.org

Mechanisms of C−H Activation and Annulation Sequences

A modern and efficient route to 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade. nih.govorganic-chemistry.org This redox-neutral process utilizes N-phenoxyacetamides and methyleneoxetanones as the starting materials. organic-chemistry.org

The proposed catalytic cycle for this transformation involves several key steps: acs.orgorganic-chemistry.org

C-H Activation : The reaction initiates with the ortho-C-H bond of the N-phenoxyacetamide coordinating to the Rh(III) catalyst, followed by acetate-assisted C-H bond cleavage. This forms a five-membered rhodacycle intermediate. The reversibility of this C-H activation step has been confirmed through deuteration experiments. acs.org

Coordination and Insertion : The methyleneoxetanone then coordinates to the rhodium center, followed by migratory insertion into the Rh-C bond.

Ring Opening & Oxidative Addition : This is followed by a selective alkyl C-O bond cleavage of the strained four-membered lactone ring. One proposed pathway involves an oxidative addition of the Rh(III) center into the O-N bond, forming a six-membered Rh(V) species. acs.org

Reductive Elimination : Subsequent reductive elimination regenerates the Rh(III) catalyst and forms an intermediate that undergoes an intramolecular SN2-type reaction. acs.org

Product Formation : This final cyclization step yields the desired 2H-chromene-3-carboxylic acid product. acs.org

This method is notable for its high regioselectivity and broad functional group tolerance. organic-chemistry.org Theoretical studies support a Rh(III)-Rh(V)-Rh(III) catalytic pathway as the most plausible mechanism. nih.govorganic-chemistry.org

Table 1: Key Features of Rh(III)-Catalyzed C-H Activation/Annulation

| Feature | Description | Source |

|---|---|---|

| Catalyst | [Cp*RhCl2]2 | organic-chemistry.org |

| Reactants | N-phenoxyacetamides and Methyleneoxetanones (as a three-carbon source) | nih.govorganic-chemistry.org |

| Key Intermediate | Five-membered rhodacycle | acs.orgorganic-chemistry.org |

| Proposed Catalytic Cycle | Rh(III)-Rh(V)-Rh(III) | nih.govorganic-chemistry.org |

| Key Steps | Reversible C-H activation, migratory insertion, selective alkyl C-O bond cleavage | acs.org |

| Reaction Type | Redox-neutral [3+3] annulation | nih.gov |

Studies on Oxa-Michael Additions and Related Rearrangements

The oxa-Michael reaction, or the conjugate addition of an oxygen nucleophile to an activated alkene, is a fundamental process in the synthesis of oxygen-containing heterocycles like chromenes. researchgate.netrsc.org Organocatalytic tandem reactions that pivot on an initial oxa-Michael step provide a powerful strategy for the asymmetric synthesis of functionalized chromenes. beilstein-journals.org

A common pathway involves the reaction of a salicylaldehyde (B1680747) derivative with an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl (B83357) ether). beilstein-journals.org The mechanism proceeds as follows:

Iminium Ion Formation : The organocatalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the enal, making it more susceptible to nucleophilic attack.

Oxa-Michael Addition : The hydroxyl group of the 5-methylsalicylaldehyde attacks the β-carbon of the activated iminium ion. This is the key oxa-Michael addition step that sets up the chromene core.

Intramolecular Aldol Reaction : The resulting enamine intermediate then participates in an intramolecular aldol reaction, where the enamine attacks the aldehyde carbonyl group of the salicylaldehyde moiety, forming the six-membered ring.

Hydrolysis and Dehydration : Finally, hydrolysis of the aminocatalyst adduct and subsequent dehydration yields the 2H-chromene product. beilstein-journals.org

This cascade sequence, often termed an oxa-Michael-aldol reaction, efficiently constructs the chromene ring with high stereocontrol, dictated by the chiral organocatalyst. beilstein-journals.orgresearchgate.net

Computational and Theoretical Insights into Reaction Dynamics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of chromene synthesis. organic-chemistry.org These theoretical studies provide detailed information about reaction energy profiles, the structures of transition states, and the stability of intermediates, which are often difficult to observe experimentally.

For the rhodium(III)-catalyzed C-H activation and [3+3] annulation, DFT calculations have been crucial in supporting the proposed Rh(III)-Rh(V)-Rh(III) pathway. nih.govorganic-chemistry.org The calculations helped to:

Confirm the identity of a five-membered rhodacycle as a key intermediate in the catalytic cycle. organic-chemistry.org

Evaluate the energy barriers for different potential pathways, concluding that the C-H activation is a reversible and relatively low-energy process. acs.org

Provide a rationale for the observed regioselectivity and the necessity of a solvent-controlled environment. organic-chemistry.org

In other catalytic systems, such as cobalt-catalyzed syntheses of chromenes, DFT calculations and Electron Paramagnetic Resonance (EPR) studies have been used to support proposed metallo-radical mechanisms. msu.edu These computational insights are vital for understanding the nuanced interactions between catalysts and substrates, guiding the rational design of new, more efficient synthetic methodologies.

Derivatization, Functionalization, and Scaffold Modifications of 6 Methyl 2h Chromene 3 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C-3 position is a prime target for derivatization, readily undergoing conversion into a variety of functional groups, most notably amides and esters.

The synthesis of amide derivatives from 2-oxo-2H-chromene-3-carboxylic acid is a well-established method for expanding the chemical diversity of this scaffold. nih.govnih.gov This transformation is typically achieved by activating the carboxylic acid, facilitating its reaction with a primary or secondary amine. libretexts.org A common and efficient method involves the use of peptide coupling reagents. nih.gov For instance, the reaction of coumarin-3-carboxylic acid with amino acid methyl esters can be carried out using N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 1-hydroxy-benzotriazole (HOBt) as an additive to improve efficiency and minimize side reactions. nih.govyoutube.com This approach allows for the formation of a peptide bond between the chromene core and various amino acid or peptide fragments. nih.gov

Another strategy involves converting the carboxylic acid to an acyl chloride, which then readily reacts with an amine. However, this method can produce acidic byproducts like HCl, which may react with the amine starting material, necessitating the use of excess amine or a non-nucleophilic base. youtube.com Direct thermal condensation between the carboxylic acid and an amine is also possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.orgresearchgate.net

| Amine Reactant | Coupling Reagents | Resulting Amide Derivative | Reference |

| Amino acid methyl esters | DCC, HOBt | Coumarin-3-amino acid methyl esters | nih.gov |

| Piperazine derivatives | Not specified | 3-(Piperazin-1-ylcarbonyl)-2H-chromen-2-ones | nih.gov |

| General Amines (R-NH2) | Heat | N-Substituted-2-oxo-2H-chromene-3-carboxamide | libretexts.org |

Esterification of the C-3 carboxylic acid is another fundamental modification, often accomplished through the Fischer esterification or by using coupling agents. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com This is an equilibrium-driven process, often requiring the use of excess alcohol to drive the reaction to completion. masterorganicchemistry.com

A milder and highly effective method is the Steglich esterification, which employs DCC as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This protocol is particularly useful for reactions with sensitive or sterically hindered alcohols and can be performed at room temperature. mdpi.com For example, 2-oxo-2H-chromene-3-carboxylic acid has been successfully esterified with various alcohols, including cyclohexanol (B46403) and L-(-)-menthol, using the DCC/DMAP system in dichloromethane (B109758) (DCM) to yield the corresponding esters. mdpi.com The synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate can also be achieved directly through a Knoevenagel condensation of salicylaldehyde (B1680747) with diethyl malonate, catalyzed by piperidine (B6355638). tandfonline.comnih.gov

| Alcohol Reactant | Reaction Protocol | Resulting Ester Derivative | Reference |

| Ethanol | Knoevenagel condensation | Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate | tandfonline.com |

| Cyclohexanol | DCC, DMAP | Cyclohexyl 2-oxo-2H-chromene-3-carboxylate | mdpi.com |

| L-(-)-Menthol | DCC, DMAP | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-oxo-2H-chromene-3-carboxylate | mdpi.com |

| General Alcohols (R-OH) | Acid Catalyst (e.g., H₂SO₄) | Alkyl 2-oxo-2H-chromene-3-carboxylate | masterorganicchemistry.com |

Regioselective Ring System Derivatization

Modifications to the chromene ring system, particularly at the 6-position, are critical for modulating the electronic properties and biological activity of the molecule.

The benzene (B151609) portion of the chromene scaffold is amenable to various electrophilic substitution and cross-coupling reactions. The introduction of substituents at the 6-position is a common strategy to create analogues with diverse properties.

Halogenation: The introduction of a halogen, such as bromine, at the 6-position is a key synthetic step. nih.gov This transformation creates a versatile handle for subsequent cross-coupling reactions. For example, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is a known compound that can serve as a precursor for more complex derivatives. nih.govrsc.org

Alkynylation: The 6-iodo or 6-bromo derivatives of the chromene scaffold are ideal substrates for Sonogashira cross-coupling reactions to introduce alkynyl groups. tpcj.org This palladium-catalyzed reaction involves coupling the aryl halide with a terminal alkyne, such as phenylacetylene, in the presence of a copper(I) co-catalyst and a base like triethylamine. tpcj.org This method allows for the direct installation of a carbon-carbon triple bond at the 6-position, significantly extending the molecular framework. tpcj.org

Cyano-group Introduction: The cyano group can be introduced onto the aromatic ring of the chromene system, often through methods like the Sandmeyer reaction on a corresponding aniline (B41778) precursor or palladium-catalyzed cyanation of an aryl halide. While specific examples for the 6-methyl-2H-chromene-3-carboxylic acid are not detailed, the synthesis of related compounds like 7-cyano-2-oxo-2H-chromene-3-carboxylic acid and 3-cyano-2H-chromenes is well-documented, indicating the feasibility of this modification. organic-chemistry.orgresearchgate.netbldpharm.com In IUPAC nomenclature, if a carboxylic acid is the principal functional group, the nitrile is named as a "cyano" substituent. libretexts.org

The introduction of various functional groups onto the chromene ring system significantly influences the molecule's reactivity and potential applications. The nature of these substituents, whether electron-donating or electron-withdrawing, plays a crucial role. For instance, the presence of a methyl group at the C6 position, as in the title compound, is a common feature in many synthetic coumarin (B35378) derivatives. bhu.ac.in

Advanced synthetic methods, such as the rhodium(III)-catalyzed C-H activation and annulation cascade, provide a direct route to the 2H-chromene-3-carboxylic acid framework. acs.orgnih.govorganic-chemistry.org This methodology is tolerant of a wide range of functional groups on the starting materials, including halogens and esters. organic-chemistry.org Furthermore, the resulting chromene product can undergo additional derivatization, such as further C-H functionalization or intramolecular cyclization, to generate novel and complex molecular scaffolds. acs.orgresearchgate.net The ability to introduce diverse substituents allows for the fine-tuning of the molecule's electronic and steric properties, which is essential for developing compounds with specific activities. tandfonline.comorganic-chemistry.org

Synthesis of Polycyclic and Fused Systems (e.g., Bis-coumarins)

The this compound scaffold can be elaborated into more complex polycyclic and fused ring systems. These advanced structures are of significant interest due to their unique three-dimensional shapes and potential for novel biological interactions.

Bis-coumarins: One prominent example is the synthesis of bis-coumarins, where two coumarin units are linked together. A common method involves the reaction of two equivalents of a 4-hydroxycoumarin (B602359) derivative with a linking agent. For instance, 2,2'-Bis(6-methyl-4-comarinyl-oxy)methylene has been synthesized by reacting 6-methyl-4-hydroxycoumarin with methylene (B1212753) iodide in the presence of anhydrous potassium carbonate. ekb.eg This reaction creates a flexible methylene ether linkage between the two coumarin moieties. ekb.eg

Fused Systems: More rigid fused systems can be constructed through cycloaddition reactions. A powerful strategy involves a three-step sequence starting with a multicomponent reaction to form a 3-vinyl-2H-chromene. This intermediate can then undergo a highly regioselective intermolecular Diels-Alder cycloaddition with a dienophile like methyl propiolate, followed by oxidative aromatization. nih.gov This sequence yields functionalized 6H-benzo[c]chromenes, which are tetracyclic fused systems. nih.gov Additionally, intramolecular cyclization of appropriately functionalized 2H-chromene-3-carboxylic acids can also lead to the formation of interesting tetracyclic products. acs.org

| Polycyclic/Fused System | Synthetic Strategy | Key Reagents/Reaction Type | Reference |

| Bis-coumarins | Linkage of two coumarin units | Methylene iodide, K₂CO₃ | ekb.eg |

| 6H-Benzo[c]chromenes | Diels-Alder / Aromatization | 3-Vinyl-2H-chromene, Methyl propiolate | nih.gov |

| Tetracyclic Systems | Intramolecular Cyclization | Acid treatment (e.g., HOTf) | acs.org |

Conjugation Strategies with Biomolecules (e.g., Peptides)

The strategic conjugation of this compound to biomolecules, particularly peptides, represents a significant area of research for developing novel chemical probes, and targeted therapeutic agents. The inherent reactivity of the carboxylic acid moiety provides a convenient handle for covalent modification, enabling the attachment of this chromene scaffold to the free amine groups of peptides through the formation of a stable amide bond.

The primary approach for conjugating this compound, often in its more stable 2-oxo form (6-methylcoumarin-3-carboxylic acid), to peptides involves well-established peptide coupling methodologies. These reactions are designed to facilitate the formation of an amide linkage between the carboxyl group of the chromene derivative and the N-terminal amine or the amine-containing side chain of an amino acid residue (e.g., lysine) within a peptide sequence.

Key to the success of these conjugation strategies is the use of specific coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the peptide's amine group. These reagents are crucial for achieving high reaction yields and minimizing unwanted side reactions.

Research Findings:

A notable example of this conjugation approach involves the peptide-type coupling of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid with 5-methoxytryptamine. researchgate.net This reaction, which serves as a model for peptide conjugation, was successfully carried out using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the coupling agent. researchgate.net The use of HBTU in this context highlights a standard and effective method for forging the amide bond between the chromene scaffold and an amine-containing molecule. researchgate.net

Table 1: Example of Peptide-Type Coupling with 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid

| Chromene Derivative | Biomolecule | Coupling Reagent | Yield | Reference |

| 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid | 5-Methoxytryptamine | HBTU | 55% | researchgate.net |

While specific documented examples of conjugating this compound to a wide array of complex peptides are limited in the reviewed literature, the general principles of coumarin-peptide conjugation are well-established and broadly applicable. For instance, studies on other coumarin-3-carboxylic acid derivatives demonstrate the utility of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). This combination is a cornerstone of peptide synthesis and is employed to create coumarin-amino acid and coumarin-dipeptide hybrids.

Alternative conjugation strategies, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," have been utilized for linking coumarin moieties to peptides. This method involves the functionalization of the coumarin and the peptide with an azide (B81097) and an alkyne group, respectively, which then react with high specificity and efficiency to form a stable triazole linker. While not yet documented specifically for this compound, this powerful technique offers a viable and orthogonal approach to the more traditional amide bond formation.

The successful conjugation of the this compound scaffold to peptides opens avenues for the development of bioconjugates with tailored properties. The chromene moiety can impart unique fluorescent or biological characteristics to the peptide, while the peptide component can provide specificity for biological targets.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Nature and Positional Isomerism on Biological Activity

The biological activity of chromene derivatives is highly dependent on the nature, number, and position of substituents on the core scaffold. nih.gov Alterations to the substitution pattern can profoundly influence the pharmacological profile of the molecule.

Research into various chromene and coumarin (B35378) derivatives has established several key principles:

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents play a critical role. In one study on chromene derivatives, the presence of electron-withdrawing groups, such as halogens (bromo, chloro, fluoro), nitro, and hydroxyl groups, at specific positions was found to enhance antimicrobial and cytotoxic activities. islandarchives.ca Conversely, another synthesis-focused study noted that N-phenoxyacetamides with electron-donating groups generally produced higher yields of the corresponding 2H-chromene-3-carboxylic acids compared to those with electron-withdrawing groups. acs.org

Positional Effects: The position of a substituent is as crucial as its chemical nature. For a series of 3-nitro-2-(trifluoromethyl)-2H-chromene antagonists of the P2Y₆ receptor, the 6-position was identified as a suitable site for modification with sterically extended chains without losing receptor affinity. nih.gov However, substituting the nitro group at the 3-position with a carboxylic acid or an ester group resulted in a complete loss of affinity, highlighting the sensitivity of this position to structural changes. nih.gov Similarly, for certain chromene derivatives, substitutions at the meta-position of a phenyl ring were found to affect regioselectivity and reaction outcomes. acs.org

Halogen Substitution: The type of halogen can fine-tune biological activity. Studies have indicated that bromo derivatives are often more active than their chloro and fluoro counterparts in certain series of compounds. islandarchives.ca For instance, the 6-bromo analogue of a P2Y₆ receptor antagonist showed moderate affinity, similar to the unsubstituted compound. nih.gov

The following table summarizes the observed impact of different substituents on the activity of various chromene scaffolds.

| Scaffold/Series | Substituent Type | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 10-Phenyl-pyrano[2,3-f]chromenes | Electron-withdrawing (halogens, -NO₂, -OH) | 3-position of phenyl ring | Increased antimicrobial and cytotoxic activity | islandarchives.ca |

| 3-Nitro-2-(trifluoromethyl)-2H-chromenes | Carboxylic acid or Ester | 3-position | Eliminated P2Y₆R antagonist affinity | nih.gov |

| 3-Nitro-2-(trifluoromethyl)-2H-chromenes | Alkynyl, Cyano, Aryl spacers | 6-position | Tolerated without loss of P2Y₆R affinity | nih.gov |

| N-Phenoxyacetamides for chromene synthesis | Electron-donating (-CH₃, -OCH₃) | para-position of phenoxy ring | Higher yields in synthesis of 2H-chromene-3-carboxylic acids | acs.org |

| N-Phenoxyacetamides for chromene synthesis | Electron-withdrawing (halogens, -CF₃) | para-position of phenoxy ring | Lower yields in synthesis of 2H-chromene-3-carboxylic acids | acs.org |

Elucidation of the Role of the Chromene Core in Molecular Recognition

The chromene nucleus is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. nih.govnih.gov Its role in molecular recognition is multifaceted, acting as a rigid scaffold that correctly orients key functional groups for interaction with a receptor or enzyme active site.

Molecular docking and structural studies have revealed several ways the chromene core contributes to binding: islandarchives.canih.gov

Hydrophobic Interactions: The bicyclic, aromatic nature of the chromene ring system allows it to form significant hydrophobic interactions with nonpolar amino acid residues within a binding pocket. nih.govislandarchives.ca For example, the chromone (B188151) core has been shown to form hydrophobic interactions with residues like Trp58, Tyr62, and Leu165 in certain enzymes. nih.gov

Hydrogen Bonding: While the core itself is primarily hydrophobic, substituents attached to it are crucial for forming specific hydrogen bonds. Docking studies of some chromene derivatives have shown that fragments like carbonyls, hydroxyls, and amino groups attached to the scaffold form stable hydrogen bonds with pocket residues such as Asn46, Thr165, and Asp73. islandarchives.ca

π-π Stacking: The aromatic benzene (B151609) ring portion of the chromene scaffold can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein, further stabilizing the ligand-protein complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for 6-methyl-2H-chromene-3-carboxylic acid are not extensively documented in the reviewed literature, the principles are widely applied to related heterocyclic systems. researchgate.net

A typical QSAR study involves:

Data Set Compilation: A series of structurally related compounds with measured biological activities (e.g., IC₅₀, Kᵢ) is assembled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical properties (e.g., electronic, steric, hydrophobic), are calculated for each compound.

Model Generation: Statistical methods are used to build a mathematical equation linking the descriptors to the biological activity. For instance, a 2D-QSAR study on monoamine transport inhibitors derived an equation predicting that electron-withdrawing groups in the aromatic moiety were important for binding affinity. researchgate.net

Model Validation: The model's predictive power is tested using internal and external validation techniques.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are also employed. These models generate 3D fields around the molecules to represent their steric and electrostatic properties, providing a more detailed picture of the structural requirements for activity. researchgate.net Such models have been successfully used to derive high-affinity ligands for various biological targets by correlating structural features with binding affinity. researchgate.net

Principles of Ligand Design and Rational Molecular Scaffolding

The chromene ring system is a versatile and attractive scaffold for the design of new bioactive molecules. nih.gov Its rigid structure and synthetic tractability make it an excellent starting point for developing compound libraries for drug discovery.

Key principles in ligand design involving the chromene scaffold include:

Scaffold Hopping and Decoration: The chromene core serves as a foundational structure. "Scaffold decoration" involves adding or modifying functional groups at various positions (e.g., the 3, 6, and 7-positions) to explore the chemical space around the core and optimize interactions with a target. nih.gov

Modular and Divergent Synthesis: Synthetic strategies are often designed to be modular, allowing for the easy combination of different building blocks. This approach enables the creation of diverse molecular scaffolds from a common chromene intermediate, maximizing the structural variety of the resulting compounds. rsc.org

Privileged Structures: The recognition of the chromene motif as a privileged scaffold guides the design of new drugs by suggesting that this core is likely to interact with important biological receptors. nih.gov Modifications are often performed on either the benzene or the pyran ring to tailor the activity towards a specific target. nih.gov

Bioisosteric Replacement: This principle involves substituting one functional group with another that has similar physical or chemical properties. In the case of a 3-nitro-2-(trifluoromethyl)-2H-chromene, it was found that a carboxylic acid at the 3-position was not a successful bioisostere for the nitro group, as it led to a loss of activity. nih.gov

Comparative Analysis of Biological Profiles Across Related Chromene and Coumarin Derivatives

Comparing the biological activities of structurally similar chromenes and coumarins (2H-chromen-2-ones) reveals critical SAR insights. Coumarins themselves are a well-known class of compounds with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govijrti.orgresearchgate.net The specific substitution pattern is paramount in defining their therapeutic potential. nih.gov

Small structural modifications can lead to significant changes in biological profiles:

Chromenes vs. Coumarins: Both chromenes and coumarins are biologically active, but the presence of the C2-carbonyl group in coumarins can significantly influence their properties and interactions compared to 2H-chromenes.

Impact of C3-Substituent: As noted previously, for a specific 2H-chromene series, a 3-nitro group was essential for P2Y₆R antagonism, and replacing it with a 3-carboxylic acid group abolished activity. nih.gov This demonstrates a strict structural requirement at this position for that particular target.

Comparison with Standard Drugs: Newly synthesized chromene and coumarin derivatives are often compared to existing drugs to gauge their potential. For instance, novel amino chromenes showed potent antimicrobial activity, in some cases comparable or superior to reference drugs like clorobiocin (B606725) and novobiocin (B609625) against specific bacterial strains. islandarchives.ca Similarly, other synthesized coumarin derivatives have been evaluated against standard antibiotics like streptomycin. orientjchem.org

The table below provides a comparative overview of biological activities for different chromene and coumarin derivatives.

| Compound/Derivative Class | Key Structural Feature(s) | Observed Biological Activity/Profile | Reference |

|---|---|---|---|

| 3-Nitro-2-(trifluoromethyl)-2H-chromenes | -NO₂ at C3 | P2Y₆ Receptor Antagonist | nih.gov |

| 3-Carboxy-2-(trifluoromethyl)-2H-chromenes | -COOH at C3 | Inactive as P2Y₆ Receptor Antagonist | nih.gov |

| Amino chromene derivatives | Amino and phenyl groups on pyrano[2,3-f]chromene | Potent antimicrobial activity against Gram-positive and Gram-negative bacteria | islandarchives.ca |

| 4-Butylamino-chromen-2-one derivatives | Substituted coumarin core | Bacteriostatic and bactericidal activity | orientjchem.org |

| Methyl 2-oxo-2H-chromene-3-carboxylate | Ester group at C3 of coumarin | Belongs to a class with diverse biological activities (anticancer, anti-HIV, etc.) | researchgate.netnih.gov |

Biological Activity and Molecular Mechanistic Insights

Investigations into Enzyme Inhibition Mechanisms

The core structure of 2H-chromene-3-carboxylic acid has been the subject of studies investigating its ability to inhibit key enzymes.

Derivatives of the 2H-chromene-3-carboxylic acid scaffold have demonstrated notable inhibitory effects on phospholipase A2 (PLA2). Specifically, Ethyl 2-oxo-2H-chromene-3-carboxylate has been identified as an irreversible inhibitor of sPLA2 from Crotalus durissus ruruima venom, showing an IC50 value of 3.1 ± 0.06 nmol nih.gov. While this study focused on an ethyl ester derivative, it highlights the potential of the chromene-3-carboxylate framework to interact with and inhibit phospholipase enzymes.

The 2H-chromene-3-carboxylic acid skeleton is a crucial component in the development of selective receptor antagonists.

Endothelin-A (ET(A)) Receptor Antagonism: A series of compounds based on the 2H-chromene-3-carboxylic acid structure have been identified as potent and selective antagonists for the Endothelin-A (ET(A)) receptor nih.govacs.org. Structure-activity relationship (SAR) studies have revealed that the (R)-2H-chromene skeleton is essential for high binding affinity nih.govacs.org. The (R)-2-(benzo acs.orgnih.govdioxol-5-yl)-6-isopropoxy-2H-chromene-3-carboxylic acid structure is considered a crucial basic framework for ET(A) receptor recognition nih.govacs.orgresearchgate.net. Further substitution at the 4-position with various hydrophobic groups can significantly improve this activity nih.govacs.org. One of the most potent compounds in this class, S-1255, demonstrated an exceptionally low IC50 value, indicating strong binding to the ET(A) receptor nih.govacs.orgresearchgate.net. Conformational analysis confirmed that these derivatives adopt a specific L-like shape, which is recognized by the active site of the ET(A) receptor nih.gov.

| Compound / Derivative | Target Receptor | IC50 Value | Selectivity |

| (R)-48 (S-1255) | Endothelin-A (ET(A)) | 0.19 nM | 630-fold higher for ET(A) over ET(B) |

P2Y6 Receptor Antagonism: In contrast to its activity at the ET(A) receptor, the 2H-chromene-3-carboxylic acid structure does not appear to be suitable for P2Y6 receptor antagonism. Studies on a related series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, which act as P2Y6 receptor antagonists, found that replacing the 3-nitro group with a 3-carboxylic acid or 3-ester group resulted in the elimination of binding affinity nih.govnih.gov. This suggests that the carboxylic acid moiety at the 3-position is detrimental to the interaction with the P2Y6 receptor in this particular scaffold.

Modulatory Effects on Cellular Pathways and Processes

The biological effects of this compound extend to the modulation of intracellular signaling cascades that govern inflammation, oxidative stress, and cell survival.

Compounds based on the 6-methylcoumarin (6-methyl-2H-chromen-2-one) structure, which is closely related to 6-methyl-2H-chromene-3-carboxylic acid, exhibit significant anti-inflammatory properties by modulating the NF-κB signaling pathway. In studies using lipopolysaccharide (LPS)-stimulated macrophages, 6-methylcoumarin was shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) nih.govdntb.gov.ua. Mechanistic investigations revealed that this effect is achieved by inhibiting the degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit mdpi.com. By suppressing the NF-κB pathway, these compounds decrease the expression of inflammatory cytokines like IL-1β, IL-6, and TNF-α nih.govdntb.gov.uamdpi.com. This modulation of the NF-κB and MAPK signaling pathways points to a key mechanism for the anti-inflammatory action of the 6-methyl-chromene core structure nih.govmdpi.com.

The coumarin (B35378) framework, including derivatives of coumarin-3-carboxylic acid, is known to possess antioxidant capabilities nih.gov. The antioxidant activity is often evaluated through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging nih.govresearchgate.net. The mechanism of action is believed to involve the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals researchgate.net. The presence and position of hydrogen-donating substituents on the coumarin ring are crucial for this activity nih.gov. Hybrids created by coupling coumarin-3-carboxylic acid with amino acid esters, such as serine and tyrosine, have shown promising results in DPPH assays, indicating that derivatization can enhance the inherent antioxidant properties of the core structure nih.gov.

Derivatives of the chromene scaffold have been investigated for their effects on cancer cell proliferation, demonstrating capabilities to induce both apoptosis and cell cycle arrest nih.govresearchgate.net.

Apoptosis Induction: Certain chromene derivatives have been shown to trigger programmed cell death in cancer cell lines. The mechanism involves the activation of key effector proteins in the apoptotic cascade. Studies have observed an elevation in the levels of caspases-3, -7, and -9, which are critical executioners of apoptosis nih.gov. Furthermore, these compounds can modulate the balance of the Bcl-2 family of proteins, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax nih.gov. This shift promotes the intrinsic pathway of apoptosis. Other related benzo[h]chromene derivatives have been shown to activate both the intrinsic and extrinsic (Fas/Caspase 8) apoptosis pathways researchgate.net.

Cell Cycle Arrest: In addition to inducing apoptosis, chromene-based compounds can halt the progression of the cell cycle. Research on hepatocellular carcinoma cells showed that a promising chromene derivative arrested the cell cycle in the S phase nih.gov. In acute myeloid leukemia cells, other benzo[h]chromene derivatives induced cell cycle arrest at the G1/S phase transition by regulating the expression of cyclin-dependent kinase 2 (CDK-2) and CyclinD1 researchgate.net.

| Compound Class | Cell Line | Effect | Mechanism |

| Chromene derivative | HepG2 (Hepatocellular Carcinoma) | S Phase Arrest & Apoptosis | Elevation of caspases-3, -7, -9; Modulation of Bax/Bcl2 |

| Benzo[h]chromene derivatives | HL-60 (Acute Myeloid Leukemia) | G1/S Phase Arrest & Apoptosis | Regulation of CDK-2/CyclinD1; Activation of intrinsic & extrinsic pathways |

Mechanistic Studies of Antimicrobial Efficacy

The antimicrobial properties of coumarin derivatives, including those related to this compound, have been a subject of significant research. The core structure serves as a scaffold for developing agents that can combat various pathogenic bacteria and fungi through diverse mechanisms of action.

Derivatives of the coumarin-3-carboxylic acid scaffold have demonstrated broad-spectrum antibacterial activity. nih.gov The primary mechanisms of action involve the disruption of bacterial cellular integrity and key physiological processes.

Cell Membrane Disruption: A key antibacterial pathway is the compromising of the bacterial cell membrane. Studies on the closely related coumarin-3-carboxylic acid (3-CCA) have shown that it disrupts the integrity of the cell membrane in pathogens like Acidovorax citrulli. nih.gov This disruption leads to increased membrane permeability and leakage of essential intracellular components, ultimately causing cell death. nih.govnih.gov

Inhibition of Motility and Biofilm Formation: The compound has been observed to inhibit the growth of polar flagella, which are crucial for bacterial motility. nih.gov This reduction in motility hinders the bacteria's ability to colonize and spread. Furthermore, treatment with 3-CCA has been shown to decrease the production of extracellular exopolysaccharides (EPS), a key component of the biofilm matrix. nih.gov This leads to significant inhibition of biofilm formation, a critical factor in bacterial virulence and resistance. nih.gov

Structure-Activity Relationship (SAR): SAR studies indicate that the antibacterial efficacy of the coumarin nucleus can be enhanced by specific substitutions. For instance, the presence of halogen groups, such as chloro-substituents, on the phenyl ring of the coumarin structure has been reported to have a notable positive effect on antibacterial actions. arkajainuniversity.ac.in

Table 1: Antibacterial Activity and Mechanisms of Coumarin-3-Carboxylic Acid Derivatives

| Bacterial Species | Observed Effect | Mechanism of Action |

| Acidovorax citrulli | Strong inhibition | Disruption of cell membrane integrity, inhibition of polar flagella growth, reduced motility, and inhibition of biofilm formation. nih.gov |

| Ralstonia solanacearum | Strong inhibition | Not specified, but likely involves membrane disruption. nih.gov |

| Xanthomonas oryzae pv. oryzae | Strong inhibition | Not specified, but likely involves membrane disruption. nih.gov |

| Bacillus cereus | High activity | Not specified. nih.gov |

| Staphylococcus aureus | Moderate to high activity | Not specified. nih.govarkajainuniversity.ac.in |

The coumarin scaffold is also effective against a range of fungal pathogens. The proposed mechanisms target fundamental cellular processes necessary for fungal survival and proliferation.

Inhibition of DNA Synthesis: A primary antifungal mechanism for coumarin compounds is the inhibition of enzymes essential for DNA replication, such as DNA gyrase and topoisomerases. nih.gov By targeting these enzymes, the compounds prevent DNA synthesis, leading to cell death. nih.gov Novobiocin (B609625), a naturally occurring aminocoumarin antibiotic, is a known inhibitor of the gyrase B (GyrB) subunit, providing a model for this mechanism of action. nih.gov

Activity Against Biofilms: Certain derivatives of coumarin-3-carboxylic acid have shown efficacy against fungal biofilms. One study demonstrated that a pentyloxy-substituted derivative significantly reduced the biofilm of Candida tropicalis, suggesting that specific structural modifications can potentiate bioactivity against fungal communities. nih.gov

Inhibition of Plant Pathogens: The antifungal activity extends to phytopathogenic fungi. For example, ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have demonstrated inhibitory activity against common plant fungi, with one derivative showing an inhibition rate of over 60% against Fusarium oxysporum. researchgate.net

Table 2: Antifungal Activity of Coumarin-3-Carboxylic Acid Derivatives

| Fungal Species | Compound Type | Observed Effect |

| Candida tropicalis | 7-pentyloxy-coumarin-3-carboxylic acid derivative | Significant reduction in biofilm formation. nih.gov |

| Candida albicans | Various coumarin-3-carboxamides | Growth inhibition. arkajainuniversity.ac.in |

| Fusarium oxysporum | Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate | 60.29% inhibition rate at 500 ppm. researchgate.net |

| Rhizoctonia solani | Methyl 4-(2-bromoethoxy)benzoate (related ester) | 88.6% inhibition rate at 200 µg/mL. researchgate.net |

Other Investigated Biological Mechanisms (e.g., Anticholinesterase, Antituberculosis, Antidiabetic Activities)

Beyond its antimicrobial effects, the this compound scaffold and its derivatives have been explored for a variety of other therapeutic applications.

Anticholinesterase Activity: Derivatives of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govnih.gov Molecular docking studies suggest these compounds can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govresearchgate.net This dual-site binding is a desirable characteristic for potential Alzheimer's therapies. The introduction of an electron-donating methyl group at the 6-position of the coumarin ring is speculated to improve this inhibitory activity. nih.gov

Antituberculosis Activity: Coumarin derivatives have been screened for activity against Mycobacterium tuberculosis. Structure-activity relationship studies have revealed that the presence of electron-withdrawing substituents on the coumarin ring is often required to enhance anti-tubercular activity. nih.gov While a specific molecular target for this coumarin class has not been definitively identified, other heterocyclic compounds have been found to inhibit essential mycobacterial enzymes like salicylate synthase (MbtI), which is crucial for iron acquisition by the bacterium. mdpi.com

Antidiabetic Activity: The coumarin framework is a recognized scaffold for developing antidiabetic agents. mdpi.com The mechanisms of action for various derivatives include the inhibition of key carbohydrate-metabolizing enzymes and other metabolic targets.

α-Amylase and α-Glucosidase Inhibition: Certain 6-sulfonamide-2H-chromene derivatives have shown potent inhibition of α-amylase and α-glucosidase, enzymes responsible for breaking down complex carbohydrates into absorbable sugars. nih.govnih.gov Inhibition of these enzymes can help manage postprandial hyperglycemia. acs.org

DPP-IV Inhibition: Other coumarin derivatives have been designed as inhibitors of Dipeptidyl peptidase-4 (DPP-IV), an enzyme that inactivates incretin hormones, which play a role in glucose regulation. mdpi.comarabjchem.org

Molecular Target Identification and Validation Strategies

The identification and validation of specific molecular targets are crucial for understanding the mechanisms of action of this compound derivatives and for optimizing their therapeutic potential.

Molecular Docking: This computational technique is widely used to predict the binding affinity and interaction patterns between a ligand (the coumarin derivative) and a biological target (typically a protein or enzyme). It has been instrumental in elucidating how these compounds bind to the active sites of enzymes such as acetylcholinesterase, DPP-IV, and α-amylase. nih.govnih.govarabjchem.org Docking studies help visualize key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-enzyme complex. researchgate.net

Structure-Activity Relationship (SAR) Studies: SAR is a fundamental strategy used to identify the chemical moieties responsible for a compound's biological activity. By synthesizing a series of analogs with systematic structural modifications and evaluating their bioactivity, researchers can determine which functional groups enhance or diminish the desired effect. For example, SAR studies have shown that benzyloxy groups on the coumarin scaffold can improve anti-AChE activity, while electron-withdrawing groups can boost antitubercular effects. nih.govnih.gov

Chemoproteomics: For identifying novel drug targets, particularly in complex organisms like Mycobacterium tuberculosis, chemoproteomic analysis can be employed. This technique uses chemical probes to identify the protein targets of a bioactive compound within the cell's proteome, which can reveal novel mechanisms of action. nih.gov

Table 3: Molecular Targets and Validation Strategies

| Biological Activity | Identified Molecular Target | Identification/Validation Strategy |

| Anticholinesterase | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | In vitro enzyme inhibition assays, Molecular Docking, SAR. nih.govresearchgate.net |

| Antidiabetic | α-Amylase, α-Glucosidase, Dipeptidyl peptidase-4 (DPP-IV) | In vitro enzyme inhibition assays, Molecular Docking. nih.govnih.govarabjchem.org |

| Antituberculosis | Salicylate Synthase (MbtI) (for related heterocycles) | Chemoproteomic analysis, Enzyme inhibition assays. mdpi.comnih.gov |

| Antifungal | DNA Gyrase, Topoisomerases | In vitro enzyme assays (inferred from related compounds). nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. By solving approximations of the Schrödinger equation, DFT can determine electron distribution, molecular orbital energies, and other key parameters that govern a molecule's stability and reactivity.

Electrophilicity and nucleophilicity are core concepts that describe a molecule's ability to accept or donate electrons, respectively, which dictates its role in chemical reactions. youtube.comyoutube.com Quantum chemistry provides several descriptors to quantify these properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy indicates a greater ability to donate electrons (higher nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (higher electrophilicity).

Modern approaches have emerged to streamline the prediction of these properties. Fully automated quantum chemistry workflows can now identify nucleophilic and electrophilic sites within a molecule and compute metrics like methyl cation affinities (for nucleophilicity) and methyl anion affinities (for electrophilicity). rsc.org Furthermore, machine learning models trained on large datasets of quantum mechanical calculations are being developed to predict these reactivity parameters with high accuracy and speed. chemrxiv.org For 6-methyl-2H-chromene-3-carboxylic acid, the nucleophilic sites would likely include the oxygen atoms and the electron-rich aromatic ring, while electrophilic centers would be associated with the carbonyl carbon of the carboxylic acid and the carbon atom adjacent to it on the pyran ring.

In a study on the rhodium(III)-catalyzed synthesis of various 2H-chromene-3-carboxylic acids, a clear trend related to substituent electronics was observed. acs.org Substrates bearing electron-donating groups consistently gave higher reaction yields compared to those with electron-withdrawing groups. acs.org This suggests that the increased nucleophilicity of the aromatic ring facilitates the key C-H activation step in the catalytic cycle. Therefore, the 6-methyl group is expected to enhance the reactivity of the parent compound in such synthetic transformations.

| Substituent on Phenyl Ring | Electronic Effect | Representative Yield (%) |

| 4-Methoxy (MeO) | Electron-Donating | 85 |

| 4-Methyl (Me) | Electron-Donating | 82 |

| Hydrogen (H) | Neutral | 81 |

| 4-Fluoro (F) | Electron-Withdrawing | 76 |

| 4-Chloro (Cl) | Electron-Withdrawing | 68 |

| 4-Trifluoromethyl (CF3) | Strongly Electron-Withdrawing | 23 |

Table 1: Effect of substituents on the yield of 2H-chromene-3-carboxylic acid synthesis, adapted from data on the synthesis of N-phenoxyacetamides. acs.org This demonstrates the trend where electron-donating groups lead to higher yields, a principle applicable to the 6-methyl substituent.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein. researchgate.net

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and scoring them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. While no specific docking studies for this compound were found, studies on analogous structures are illustrative. For instance, chromone-3-carboxylic acid has been docked into the active site of metabolic proteins to understand its binding properties. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. nih.govresearchgate.net Starting from a docked pose, MD simulations calculate the forces between atoms and their subsequent movements, revealing the stability of the binding, the flexibility of the protein, and the specific interactions that are maintained over time. researchgate.netnih.gov Key metrics analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Prediction and Refinement of Pharmacophore Models

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Pharmacophore models can be generated in two primary ways:

Ligand-based: When a set of active molecules is known but the receptor structure is not, their common features are aligned to create a model. youtube.com

Structure-based: When the 3D structure of the protein-ligand complex is available, the key interaction points within the binding site are mapped out to define the pharmacophore. mdpi.com

For the this compound scaffold, a pharmacophore model would likely include:

A hydrogen bond donor and acceptor (from the carboxylic acid group).

A hydrogen bond acceptor (from the ether oxygen in the chromene ring).

A hydrophobic/aromatic feature (from the benzene (B151609) ring).

Such a model, once validated, can be used as a 3D query to rapidly screen large databases of chemical compounds to identify novel molecules that possess the required features and are therefore likely to be active at the same target. nih.govnih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the step-by-step pathways of complex chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction energy profile.

A detailed mechanistic study, supported by DFT calculations, was performed for the rhodium(III)-catalyzed synthesis of the 2H-chromene-3-carboxylic acid core. acs.orgnih.gov The proposed mechanism involves several key steps:

C-H Activation: The rhodium catalyst coordinates to the reactant and facilitates the cleavage of a C-H bond on the aromatic ring, forming a five-membered rhodacycle intermediate.

Coordination and Insertion: The second reactant (a methyleneoxetanone) coordinates to the rhodium center.

Ring Opening and Reductive Elimination: The methyleneoxetanone ring opens, and subsequent steps lead to the formation of the chromene ring and regeneration of the Rh(III) catalyst.

Theoretical studies were crucial in this case to reason through a plausible Rh(III)-Rh(V)-Rh(III) catalytic cycle and to understand why certain reaction pathways are favored over others. nih.gov These computational insights are invaluable for optimizing reaction conditions and expanding the scope of the synthetic method.

Advanced Analytical Methodologies for Characterization and Structural Elucidation

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of molecular structure by mapping the electron density of a single crystal. While specific crystal structure data for 6-methyl-2H-chromene-3-carboxylic acid is not publicly available, analysis of closely related derivatives provides significant insight into its expected solid-state conformation.

Detailed crystallographic studies have been performed on derivatives such as 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide and methyl 2-oxo-2H-chromene-3-carboxylate . researchgate.netnih.gov For the latter, the coumarin (B35378) core is observed to be nearly planar, with only minor deviations. nih.gov In the crystal lattice of this methyl ester, molecules are linked by C—H⋯O hydrogen bonds, forming two-dimensional networks. nih.gov This planarity is a characteristic feature of the coumarin ring system.

A study on 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide revealed an almost planar molecule, with a minimal dihedral angle of 6.08 (6)° between the coumarin and quinoline (B57606) ring systems. researchgate.net The crystal packing is stabilized by both C—H⋯O hydrogen bonds and π–π stacking interactions, which are common supramolecular features in aromatic heterocyclic compounds. researchgate.net Given these findings, this compound is expected to adopt a similarly planar structure, likely forming hydrogen-bonded dimers in the solid state through its carboxylic acid groups.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈O₄ |

| Molecular Weight | 204.17 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 3.8874 (10) |

| b (Å) | 9.782 (3) |

| c (Å) | 13.078 (3) |

| α (°) | 111.569 (19) |

| β (°) | 90.83 (2) |

| γ (°) | 95.01 (2) |

| Volume (ų) | 460.1 (2) |

| Z | 2 |

| Temperature (K) | 173 |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of this compound.

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress and assessing the purity of this compound. Standard TLC analysis is typically performed using silica (B1680970) gel 60 F254 plates as the stationary phase. rsc.org Due to the conjugated nature of the chromene ring, spots can be easily visualized under ultraviolet (UV) irradiation. rsc.org

For carboxylic acids, streaking or tailing of spots can be an issue due to interactions with the acidic silica surface. To mitigate this, the mobile phase is often modified. A common practice is to add a small amount of a polar acidic solvent, such as acetic acid or formic acid, to the eluent. This ensures the carboxylic acid remains in its protonated, less polar form, resulting in more defined spots and reliable retention factor (Rf) values.

For the purification of this compound on a preparative scale, column chromatography is the method of choice. Silica gel (230-400 mesh) is the most common stationary phase used for this class of compounds. rsc.org

The selection of the mobile phase (eluent) is critical for achieving good separation. A gradient of non-polar and polar solvents, such as a mixture of hexane (B92381) and ethyl acetate, is frequently employed. rsc.org The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the target compound. As with TLC, the acidic nature of the target compound can lead to poor separation and band tailing on the column. To improve purification, adding 0.1-1% acetic or formic acid to the eluent system is a standard technique that suppresses the deprotonation of the carboxylic acid, leading to sharper elution bands and higher purity of the collected fractions.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the high-resolution separation, quantification, and purity analysis of this compound and its analogues. Reversed-phase HPLC is the most common mode used for this purpose.

A typical HPLC method involves an ODS2 (C18) column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and acidified water (e.g., with phosphoric or acetic acid). mdpi.com The acidic modifier in the mobile phase is crucial for ensuring sharp, symmetrical peaks by keeping the carboxylic acid group protonated. Detection is commonly performed using a Photo Diode Array (PDA) detector, which can monitor absorbance across a range of wavelengths, with a specific wavelength around 309 nm often used for quantification of coumarin-3-carboxylic acids. mdpi.com This method is scalable and can be adapted for preparative separations to isolate high-purity material. nih.gov

| Parameter | Condition |

|---|---|

| Column | ODS2 (C18), 4.6 mm × 250 mm, 5 µm |

| Mobile Phase | Gradient elution with methanol and acetic acid solution (pH = 3.0) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | PDA at 309 nm |

| Injection Volume | 20 µL |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. These improvements are achieved by using columns packed with sub-2 µm particles (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm), which operate at higher pressures. researchgate.net

UPLC methods for coumarin derivatives often employ gradient elution and are frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and selective detection. researchgate.net The MS/MS detector, operating in Multiple Reaction Monitoring (MRM) mode, allows for the unambiguous identification and quantification of the target compound even in complex matrices. researchgate.net This makes UPLC-MS/MS a premier technique for pharmacokinetic studies or trace-level analysis of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. While simple, non-conjugated carboxylic acids have a λmax around 210 nm, the spectrum of this compound is dominated by its extensive conjugated system. libretexts.org The coumarin core is a chromophore that exhibits characteristic absorption bands in the UV region.

The UV-Vis spectrum of coumarin derivatives typically shows two main absorption bands corresponding to π→π* transitions. For the parent coumarin-3-carboxylic acid, these bands are found in the 270-320 nm range. nist.gov The addition of the methyl group at the 6-position is expected to cause a slight bathochromic (red) shift in the absorption maxima. Furthermore, a weaker, longer-wavelength absorption corresponding to an n→π* transition of the carbonyl group may also be observed. researchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity. In HPLC analysis, a detection wavelength of 309 nm is effectively used, indicating strong absorbance in this region. mdpi.com

Fluorescence Spectroscopy and Lifetime Measurements

The inherent fluorescent properties of the coumarin scaffold make fluorescence spectroscopy a critical tool for the characterization of this compound and its derivatives. nih.gov This non-destructive technique provides insights into the molecule's electronic structure, conformation, and its interactions with the local environment.

Fluorescence measurements for coumarin-based compounds are typically performed using spectrofluorometers, such as the Varian Cary Eclipse or the Fluorolog TCSPC Horiba, which allow for the determination of excitation and emission spectra. acs.orgrsc.org The excitation spectrum reveals the wavelengths of light the molecule absorbs to reach an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state. The difference between the peak excitation and emission wavelengths is known as the Stokes shift, a characteristic property of a fluorophore. For many coumarin derivatives, fluorescence serves as a key application in their use as dyes, photosensitizers, and fluorescent indicators. nih.gov

In addition to steady-state fluorescence, time-resolved fluorescence spectroscopy is employed to measure the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before emitting a photon. Techniques like Time-Correlated Single-Photon Counting (TCSPC) are standard for these measurements. nih.gov The fluorescence lifetime of a coumarin derivative can be influenced by factors such as solvent polarity, concentration, and the presence of quenchers. nih.gov Studies on similar compounds, such as Coumarin 6, have shown that they can serve as stable lifetime standards with minimal dependency on concentration or the solvent used. nih.gov While specific quantitative fluorescence data for this compound is not extensively detailed, the methodologies are well-established through the analysis of analogous structures. acs.orgrsc.org

Table 1: Instrumentation for Fluorescence Analysis of Coumarin Derivatives This table is generated based on data from related compounds.

| Parameter | Instrument/Technique | Purpose | Source |

|---|---|---|---|

| Fluorescence Spectra | Varian Cary Eclipse Spectrofluorometer | Recording of excitation and emission spectra | acs.org |

| Fluorescence Spectra | Fluorolog TCSPC Horiba | Recording of fluorescence spectra | rsc.org |

| Fluorescence Lifetime | Laser Mira Coherent with TCSPC | Measurement of the average decay time of the excited state | rsc.orgnih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. This method provides an empirical validation of the molecular formula of a newly synthesized compound like this compound. The experimentally determined ("found") percentages are compared against the theoretically calculated values based on the proposed molecular formula. rsc.orgnih.gov

The procedure involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are collected and quantified, allowing for the calculation of the mass percentages of C, H, and N. nih.gov For the structure of this compound, the molecular formula is C₁₁H₁₀O₃. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity. tandfonline.commdpi.com This technique was instrumental in elucidating the chemical structures of numerous related chromene derivatives. tandfonline.commdpi.com

Table 2: Theoretical Elemental Composition of this compound This table is generated based on the theoretical calculation for the specified compound.

| Element | Symbol | Atomic Mass (amu) | Molar Mass in Compound ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 132.121 | 69.51 |

| Hydrogen | H | 1.008 | 10.080 | 5.30 |

| Oxygen | O | 15.999 | 47.997 | 25.25 |

| Total | C₁₁H₁₀O₃ | | 190.198 | 100.00 |

Applications in Synthetic Organic Chemistry and Drug Discovery Platforms

Role of 6-Methyl-2H-chromene-3-carboxylic Acid as a Versatile Synthetic Building Block

This compound is a highly adaptable starting material in organic synthesis. The presence of multiple reactive sites—the carboxylic acid group, the activated double bond in the pyran ring, and the aromatic ring—allows for a variety of chemical transformations. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, providing a straightforward handle for molecular elaboration. acs.orgresearchgate.net

For instance, the reaction of the corresponding coumarin-3-carboxylic acids (the oxidized form) with various amines and other nucleophiles leads to the formation of a diverse range of amide derivatives. researchgate.net Furthermore, the core structure can undergo cyclization and annulation reactions to build more complex polycyclic systems. acs.org A rhodium(III)-catalyzed C–H activation and annulation sequence has been developed to synthesize 2H-chromene-3-carboxylic acids, demonstrating a modern approach to accessing this core structure. acs.org This method highlights the utility of the chromene scaffold in advanced synthetic strategies. The versatility of this compound is further underscored by its use in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. researchgate.netmdpi.com

Precursor Utility for the Synthesis of Diverse Heterocyclic Compound Libraries

The chromene framework is a cornerstone for generating libraries of heterocyclic compounds, which are essential for high-throughput screening in drug discovery. researchgate.netsemanticscholar.org Starting from salicylaldehydes and various coupling partners, chemists can access a wide range of substituted chromenes. organic-chemistry.org this compound and its derivatives serve as key intermediates in the synthesis of fused heterocyclic systems. researchgate.net For example, chromene-fused pyrrole (B145914) and dihydropyrano[3,2-c]chromene derivatives have been synthesized, showcasing the utility of the chromene scaffold in creating structural diversity. dntb.gov.ua

The generation of these libraries is often accelerated using modern synthetic techniques such as microwave-assisted synthesis and the use of novel catalysts to improve reaction efficiency and yield. mdpi.comnih.gov The ability to systematically modify the substituents on the chromene ring allows for the fine-tuning of physicochemical and pharmacological properties, a crucial aspect of developing new therapeutic agents.

Significance as a Privileged Scaffold in Medicinal Chemistry for Drug Design

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug design. ufrj.brnih.gov The chromene nucleus is widely recognized as such a scaffold. researchgate.netnih.gov Its high lipophilicity facilitates penetration of cell membranes, enhancing the "druggability" of molecules that contain this core. researchgate.net

Derivatives of the chromene scaffold have demonstrated a broad spectrum of biological activities. researchgate.net The incorporation of the 6-methyl group and the 3-carboxylic acid function provides specific points for interaction with biological macromolecules and for synthetic modification to optimize activity and selectivity. The fusion of the benzene (B151609) ring with the pyran ring creates a rigid structure that can present substituents in a well-defined spatial orientation for binding to target proteins. nih.gov This inherent structural advantage makes this compound and related structures a recurring motif in the design of new bioactive compounds.

Rational Design and Synthesis of Novel Pharmacological Lead Compounds